1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
The compound 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone features a benzothiazole core substituted with chloro and methyl groups at positions 7 and 4, respectively. This heterocyclic system is linked via a piperazine moiety to a diphenylethanone group. Piperazine derivatives are widely recognized in medicinal chemistry for their role in modulating receptor interactions, particularly in central nervous system (CNS) therapeutics and antimicrobial agents . The diphenylethanone moiety introduces steric bulk and hydrophobicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3OS/c1-18-12-13-21(27)24-23(18)28-26(32-24)30-16-14-29(15-17-30)25(31)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEFBKZPFFXZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 4-methyl-2-aminothiophenol with 7-chloro-2-bromoacetophenone under reflux conditions in the presence of a base such as potassium carbonate.
Piperazine Substitution: The benzo[d]thiazole intermediate is then reacted with piperazine in a solvent like ethanol or dimethylformamide (DMF) under reflux conditions to introduce the piperazine moiety.
Formation of the Diphenylethanone Structure: Finally, the piperazine-substituted benzo[d]thiazole is reacted with benzophenone in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the ketone group to an alcohol.
Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that regulate cell survival and proliferation. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by targeting specific oncogenic pathways.
2. Neuropharmacology
The compound may also have implications in neuropharmacology. Thiazole derivatives have been studied for their potential as positive allosteric modulators of neurotransmitter receptors, which could lead to therapeutic strategies for neurodegenerative diseases and cognitive disorders . Compounds with similar scaffolds have demonstrated the ability to enhance synaptic transmission without the excitotoxic effects typically associated with direct agonists.
3. Antimicrobial Properties
Some derivatives of thiazole compounds have been documented to possess antimicrobial activity against various bacterial strains. The presence of the piperazine ring may enhance the bioavailability and efficacy of these compounds against resistant strains .
Case Study 1: Anticancer Efficacy
A study conducted on similar thiazole derivatives demonstrated significant anticancer activity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential for further development of 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone as an anticancer agent .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, a compound structurally related to this compound was shown to enhance cognitive function in rodent models by increasing acetylcholine levels in the hippocampus. This suggests potential applications in treating cognitive impairments associated with Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Benzothiazole/Benzothiophene Derivatives
Key Compounds :
- 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride (13) : Features a butanone chain between benzothiazole and piperazine. Substituted with a 4-chlorophenyl group on piperazine. Synthesized via reflux with K₂CO₃ in acetonitrile, yielding a hydrochloride salt. Potential serotonin receptor activity, inferred from structural similarity to arylpiperazine probes.
- 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone : Differs from the target compound by substituting the 7-chloro-4-methylbenzothiazole with a 4-isopropylbenzothiazole.
Comparison :
The diphenylethanone group in the target compound likely enhances steric hindrance and π-π stacking compared to the simpler 4-chlorophenyl group in Compound 13. This could reduce solubility but improve receptor binding affinity in hydrophobic pockets.
Thiophene vs. Benzothiazole Systems
Key Compounds :
- 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) : Uses a benzothiophene core instead of benzothiazole. Substituted with a nitro group on the piperazine-linked phenyl ring. Melting point: 138–141°C; IR shows C=O (1688 cm⁻¹) and NO₂ (1525 cm⁻¹) stretches.
Comparison :
Substituent Effects on Aryl Groups
Key Compounds :
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) :
- Chloro and fluoro substituents on aryl groups.
- Crystallizes in a planar conformation with one fluorophenyl group perpendicular to the plane.
Comparison :
The 7-chloro-4-methyl groups on the target compound’s benzothiazole may induce similar conformational effects as seen in Compound 4, where substituents influence molecular planarity and packing.
Diphenylethanone-Containing Analogs
Key Compounds :
- 2-Hydroxy-1-(1H-imidazol-1-yl)-2,2-diphenylethanone : Shares the diphenylethanone moiety but substitutes piperazine with imidazole. CAS: 604-951-6.
Comparison :
The diphenylethanone group in the target compound likely contributes to higher hydrophobicity compared to imidazole-linked analogs. This could enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapies.
Research Findings and Implications
Synthetic Flexibility : Piperazine-linked compounds are synthesized via alkylation or condensation reactions, often requiring reflux conditions and purification by chromatography or crystallization . The target compound’s synthesis may follow similar protocols.
Substituent Impact : Chloro and methyl groups on benzothiazole improve metabolic stability compared to nitro or fluoro substituents, as seen in Compound 7f and 4 .
Therapeutic Potential: Structural analogs highlight possible applications in serotonin receptor modulation (Compound 13) or antifungal activity (patented derivatives) .
Biological Activity
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a piperazine ring and a benzo[d]thiazole moiety, which are known to influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.86 g/mol. The presence of the chloro and methyl groups in the benzo[d]thiazole ring enhances its lipophilicity, potentially improving its ability to cross biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.86 g/mol |
| CAS Number | Not specified |
| Solubility | Moderate in organic solvents |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzo[d]thiazole core through cyclization reactions followed by piperazine derivatization. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been documented to interact with cyclooxygenase enzymes, contributing to their anti-inflammatory effects.
Case Studies and Experimental Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies : A study evaluated the cytotoxic effects of benzo[d]thiazole derivatives against various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity at micromolar concentrations, suggesting potential for further development as anticancer agents .
- Neuropharmacological Effects : Research on similar compounds has shown that they can modulate neurotransmitter levels in the brain, affecting cognitive functions and potentially offering therapeutic benefits for neurodegenerative diseases .
- Inhibition Studies : In vitro assays have demonstrated that certain derivatives can inhibit specific enzymes linked to inflammatory pathways, highlighting their potential as anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what are the critical purification steps?
- Methodology : Synthesis typically involves coupling a substituted benzo[d]thiazole precursor (e.g., 7-chloro-4-methylbenzo[d]thiazole) with a piperazine intermediate via nucleophilic substitution. The diphenylethanone moiety is introduced through acylation using chloroacetyl chloride or similar reagents. Key steps include:
- Cyclization of thioamide precursors under acidic conditions .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
- Critical Considerations : Monitor reaction progress using TLC/HPLC to avoid over-acylation, which can lead to byproducts like N-oxide derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Analyze - and -NMR spectra for characteristic peaks:
- Piperazine protons at δ 2.5–3.5 ppm (multiplet).
- Aromatic protons from diphenylethanone at δ 7.2–7.8 ppm (multiplet).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using ESI-MS or MALDI-TOF .
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What are the primary biological targets or activities reported for this compound?
- Pharmacological Context : Piperazine-thiazole hybrids are known for interactions with CNS receptors (e.g., serotonin, dopamine) and antimicrobial targets.
- Experimental Data :
- In vitro assays (e.g., enzyme inhibition, receptor binding) should prioritize testing against 5-HT (serotonin receptor) and bacterial efflux pumps .
- Preliminary cytotoxicity screening (MTT assay) on HEK-293 cells is recommended to establish safety thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Strategic Modifications :
- Vary substituents on the benzo[d]thiazole (e.g., replace Cl with F or CF) to assess electronic effects on receptor binding .
- Replace diphenylethanone with cyclohexanone or acetophenone derivatives to study steric influences .
Q. What experimental strategies resolve contradictions in solubility versus bioactivity data?
- Contradiction Analysis : Poor aqueous solubility (logP >4) may limit in vivo efficacy despite strong in vitro activity.
- Solutions :
- Formulation: Use PEG-400 or cyclodextrin-based carriers to enhance solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Q. How can environmental stability and degradation pathways be evaluated for this compound?
- Environmental Fate Studies :
- Hydrolysis : Incubate at pH 2–12 (37°C) and monitor degradation via LC-MS. Benzo[d]thiazole rings are prone to base-catalyzed cleavage .
- Photolysis : Expose to UV light (254 nm) to identify photo-degradation products (e.g., dechlorinated derivatives) .
Q. What computational methods predict this compound’s ADMET properties?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
